

Advanced Identification of Phenyl 2-Aminoacetate: An FTIR Comparative Analysis Guide

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Compound of Interest

Compound Name: *Phenyl 2-aminoacetate*

Cat. No.: *B8728338*

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Executive Summary & Chemical Context[1][2][3][4][5]

Phenyl 2-aminoacetate (Chemical Formula:

) is the phenyl ester of glycine.[1] It is frequently employed as an "active ester" in peptide synthesis due to the lability of the phenol leaving group, or as a substrate in enzymatic kinetic studies (e.g., chymotrypsin hydrolysis).

Critical Disambiguation: Before analysis, ensure you are targeting the correct chemical entity. Nomenclature confusion is common in this class of compounds:

- Target:**Phenyl 2-aminoacetate** (Glycine phenyl ester) –
- Alternative 1:N-Phenylglycine (Anilinoacetic acid) –
(Structural Isomer)[1]
- Alternative 2:2-Phenylglycine (Amino acid) –

(Different carbon skeleton)[1]

This guide focuses on **Phenyl 2-aminoacetate**, specifically distinguishing its high-energy phenolic ester linkage from the carboxylic acids and alkyl esters of its analogs.

Detailed Spectral Analysis: The "Fingerprint" of Phenyl 2-Aminoacetate

The identification of **phenyl 2-aminoacetate** relies on detecting the "active ester" shift. Phenolic esters absorb at significantly higher wavenumbers than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring and the lack of resonance stabilization from the phenoxy oxygen back to the carbonyl.

Key Characteristic Peaks (Diagnostic Bands)[4][6]



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Technical Insight: If the sample is the Hydrochloride salt (common for stability), the amine region will shift to a broad ammonium band (

) spanning 2800–3200

, often obscuring C-H stretches.[1] The Carbonyl peak, however, remains the steadfast indicator at >1750

.

Comparative Analysis: Target vs. Alternatives

To validate the identity of **Phenyl 2-aminoacetate**, one must rule out its synthesis precursors and potential degradation products.

Comparison 1: Target vs. Hydrolysis Products (Phenol + Glycine)

Phenyl esters are labile and prone to hydrolysis by moisture.[1]

- Scenario: You observe a broadening of the OH region and a loss of the high-frequency carbonyl.
- Differentiation:
 - **Phenyl 2-aminoacetate**: Sharp C=O at ~1770
[1]
 - Phenol (Degradant): Broad O-H stretch (~3300
) , NO Carbonyl peak.[1]
 - Glycine (Degradant): Carboxylate peaks (zwitterion) at ~1600

and ~1400

.[\[1\]](#) Loss of 1770

band.

Comparison 2: Target vs. Isomer (N-Phenylglycine)

N-Phenylglycine (

) has the same molecular weight but distinct connectivity.[\[1\]](#)

- Differentiation:

- Carbonyl: N-Phenylglycine is a carboxylic acid.[\[1\]](#) Its C=O appears at ~1710

(dimer) or lower.[\[1\]](#) The Target is ~1770

.[\[1\]](#)

- Amine: N-Phenylglycine has a secondary amine (

), showing a single sharp spike ~3350

.[\[1\]](#) The Target has a primary amine (

), showing a doublet.[\[1\]](#)

Comparison 3: Target vs. Alkyl Analog (Methyl Glycinate)

Used to ensure the phenyl group is correctly esterified.[\[1\]](#)

- Differentiation:

- Carbonyl Shift: Methyl glycinate C=O is at ~1740

.[\[1\]](#) The Phenyl ester shifts this up by +20-30

to ~1770

.[\[1\]](#) This "Phenolic Shift" is the definitive proof of the active ester formation.

Summary Table of Shifts



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Experimental Protocol: ATR-FTIR Analysis

Objective: Rapid identification and purity check of **Phenyl 2-aminoacetate** hydrochloride.

Prerequisites:

- FTIR Spectrometer with Diamond or ZnSe ATR accessory.[1]
- Nitrogen purge (recommended due to hygroscopic nature of amino acid salts).[1]

Step-by-Step Workflow:

- Background Collection:
 - Clean crystal with isopropanol.[1]
 - Collect air background (32 scans, 4 resolution).
 - Rationale: Removes atmospheric water/CO₂ interference which can obscure the amine region.[1]
- Sample Preparation (Critical):

- Do not grind vigorously if the sample is the free base (oily/unstable).[1]
- If solid (HCl salt), place a small amount (~2 mg) directly on the crystal.[1]
- Apply pressure using the anvil clamp to ensure intimate contact.[1]
- Data Acquisition:
 - Scan range: 4000 – 600
 - . [1]
 - Scans: 16 to 32 (sufficient for qualitative ID).[1]
- Spectral Verification (Self-Validating Logic):
 - Check 1: Is there a peak >1750
? (Yes = Phenolic Ester confirmed).
 - Check 2: Is there a broad OH band >3000
unrelated to NH? (Yes = Hydrolysis has occurred; sample is degrading).[1]
 - Check 3: Are there mono-substituted benzene peaks at 690/750
? (Yes = Phenyl group present).[1]

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying **Phenyl 2-aminoacetate** from its common alternatives using FTIR data.



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Caption: Decision tree for differentiating **Phenyl 2-aminoacetate** from isomers and analogs based on C=O and N-H spectral shifts.

References

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